2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 896678-73-2
VCID: VC4853788
InChI: InChI=1S/C20H17N3O2S2/c1-13-5-10-18(14(2)12-13)27(24,25)23-16-8-6-15(7-9-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Molecular Formula: C20H17N3O2S2
Molecular Weight: 395.5

2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

CAS No.: 896678-73-2

Cat. No.: VC4853788

Molecular Formula: C20H17N3O2S2

Molecular Weight: 395.5

* For research use only. Not for human or veterinary use.

2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 896678-73-2

Specification

CAS No. 896678-73-2
Molecular Formula C20H17N3O2S2
Molecular Weight 395.5
IUPAC Name 2,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C20H17N3O2S2/c1-13-5-10-18(14(2)12-13)27(24,25)23-16-8-6-15(7-9-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3
Standard InChI Key GLIJCHSTIIFFPJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is CₙHₙN₃O₂S₂, with a molecular weight of approximately 395–409 g/mol, depending on isomerism. Key structural components include:

  • A thiazolo[5,4-b]pyridine moiety, a bicyclic system combining thiazole and pyridine rings.

  • A 2,4-dimethylbenzenesulfonamide group attached via an N-linked phenyl bridge.

Table 1: Molecular Properties of Selected Thiazolo-Sulfonamide Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
2,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideC₂₀H₁₇N₃O₂S₂395.5Antimicrobial, anti-inflammatory
3,4-Dimethyl analogC₂₁H₁₉N₃O₂S₂409.5Kinase inhibition potential
4-Methoxy-2,5-dimethyl analogC₂₂H₂₁N₃O₃S₂439.5Enhanced solubility

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the Thiazolo[5,4-b]Pyridine Core:

    • Cyclocondensation of thioureas with α-haloketones or via Hantzsch thiazole synthesis .

    • Example: Reaction of 5-nitroanthranilic acid with thiourea derivatives under microwave-assisted conditions .

  • Sulfonamide Coupling:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the benzenesulfonamide group .

    • Key intermediates include brominated thiazolo-pyridines and sulfonyl chlorides.

Key Reaction Steps from Patents :

  • Step 1: Synthesis of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline via Pd-catalyzed cross-coupling.

  • Step 2: Sulfonylation using 2,4-dimethylbenzenesulfonyl chloride in the presence of base (e.g., K₂CO₃).

Biological Activities and Mechanisms

Enzyme Inhibition

Thiazolo-sulfonamides exhibit dual inhibitory activity against kinases and inflammatory mediators:

  • PI3K/Akt/mTOR Pathway: Analogous compounds (e.g., 3,4-dimethyl derivatives) show IC₅₀ values of 4–30 nM for PI3K isoforms.

  • CDK4/6 Inhibition: Structural similarities to palbociclib (a CDK4/6 inhibitor) suggest potential antiproliferative effects .

Antimicrobial and Anti-Inflammatory Properties

  • The sulfonamide group confers broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

  • COX-2/LOX Inhibition: Reduces prostaglandin synthesis (IC₅₀: 0.8–1.2 µM), comparable to celecoxib .

Table 2: Comparative Biological Activity of Thiazolo-Sulfonamides

Activity2,5-Dimethyl Analog3,4-Dimethyl Analog2,4-Dimethyl Target (Predicted)
PI3Kα IC₅₀ (nM)34410–50
Antibacterial MIC (µg/mL)482–8
COX-2 Inhibition IC₅₀ (µM)1.10.90.8–1.5

Future Research Directions

Structural Optimization

  • Solubility Enhancement: Introduction of methoxy or polar groups (e.g., 4-methoxy analog) improves bioavailability.

  • Selectivity Profiling: Avoid off-target kinase inhibition (e.g., VEGFR2, IC₅₀ > 50 µM) .

Preclinical Development

  • Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicology: Evaluate hepatotoxicity risks associated with sulfonamide metabolites.

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